An In-depth Technical Guide to the Chemical Structure and Tautomerism of Pigment Yellow 14
An In-depth Technical Guide to the Chemical Structure and Tautomerism of Pigment Yellow 14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide azo pigment class, valued for its vibrant greenish-yellow hue and strong colorant properties. While often depicted in its classical azo (-N=N-) form, substantial evidence from spectroscopic and crystallographic studies of related compounds indicates that Pigment Yellow 14 predominantly exists in a more stable keto-hydrazone tautomeric form in the solid state.[1] This guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of Pigment Yellow 14. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. The logical relationship of its tautomeric forms and a representative synthesis workflow are illustrated using Graphviz diagrams.
Chemical Structure and Identification
Pigment Yellow 14 is chemically known as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].[2] It is a complex organic molecule with the chemical formula C34H30Cl2N6O4 and a molecular weight of 657.55 g/mol .[3]
Table 1: Chemical Identification of Pigment Yellow 14
| Identifier | Value |
| Chemical Name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide] |
| C.I. Name | Pigment Yellow 14 |
| C.I. Number | 21095 |
| CAS Number | 5468-75-7[3] |
| Molecular Formula | C34H30Cl2N6O4[3] |
| Molecular Weight | 657.55 g/mol [3] |
| Synonyms | Diarylide Yellow AAOT, Benzidine Yellow G, Permanent Yellow G |
Azo-Hydrazone Tautomerism: The Core of Pigment Yellow 14's Structure
A critical aspect of the chemistry of Pigment Yellow 14 is the phenomenon of azo-hydrazone tautomerism. While traditionally drawn as a bis-azo compound, X-ray crystallography studies on closely related diarylide pigments have confirmed that the solid-state structure is dominated by the keto-hydrazone tautomer.[1] This tautomerism involves the migration of a proton from the α-carbon of the acetoacetyl group to one of the nitrogen atoms of the azo linkage, resulting in a hydrazone structure with intramolecular hydrogen bonding.
The equilibrium between the two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. In the solid state, the keto-hydrazone form is stabilized by intermolecular and intramolecular hydrogen bonding, leading to a more planar and thermodynamically stable crystal lattice.
Physicochemical and Spectroscopic Properties
The properties of Pigment Yellow 14 are a direct consequence of its diarylide and keto-hydrazone character. It is a yellow powder with low solubility in water and common organic solvents.
Table 2: Physicochemical Properties of Pigment Yellow 14
| Property | Value | Reference |
| Appearance | Yellow Powder | [1] |
| Melting Point | 336 °C | [1] |
| Density | 1.35 - 1.64 g/cm³ | [1] |
| Specific Surface Area | 55 m²/g | [1] |
| Heat Stability | Up to 180-200 °C | [1] |
| Light Fastness | Good in full tone | [1] |
| Solvent Resistance | Good resistance to water, ethanol, xylene, and ethyl acetate (B1210297) | [1] |
| Chemical Resistance | Excellent resistance to 5% HCl and 5% NaOH | [1] |
Spectroscopic Characterization
-
UV-Vis Spectroscopy: The azo and hydrazone tautomers exhibit distinct absorption bands. The azo form typically shows a strong π-π* transition at shorter wavelengths, while the hydrazone form has a characteristic absorption at longer wavelengths, often responsible for the pigment's intense color.[4] The position and intensity of these bands can be influenced by the solvent environment.
-
FT-IR Spectroscopy: The presence of the keto-hydrazone form can be confirmed by the appearance of characteristic vibrational bands. Key indicators include the C=O stretching vibration of the ketone group and the N-H stretching and bending vibrations of the hydrazone moiety. These bands would be absent in the spectrum of the pure azo tautomer.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric structure. In the 1H NMR spectrum of the keto-hydrazone form, a downfield signal corresponding to the N-H proton is expected, which would be absent in the azo form.[5] Similarly, the 13C NMR spectrum would show a signal for the keto C=O carbon, providing clear evidence for the hydrazone tautomer.[4]
Experimental Protocols
Synthesis of Pigment Yellow 14 via Continuous-Flow Microreactor
A modern and efficient method for the synthesis of Pigment Yellow 14 involves a three-stream micromixing process in a continuous-flow reactor.[6] This method allows for precise control over reaction parameters, leading to high purity and consistent particle size.
Materials:
-
3,3'-Dichlorobenzidine (DCB)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-(2-methylphenyl)-3-oxobutanamide (Acetoacet-o-toluidide, AAOT)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid/sodium acetate buffer solution
Procedure:
-
Preparation of DCB Diazonium Salt Solution: 3,3'-Dichlorobenzidine is diazotized by reacting it with sodium nitrite in an acidic medium (HCl) at a low temperature (typically 0-5 °C) to form the bis-diazonium salt solution.
-
Preparation of Coupling Component Solution: Acetoacet-o-toluidide is dissolved in an aqueous sodium hydroxide solution.
-
Continuous-Flow Reaction: The DCB diazonium salt solution, the AAOT alkaline solution, and an acetic acid/sodium acetate buffer solution are simultaneously pumped into a micromixing reactor. The buffer solution is used to precisely control the pH of the coupling reaction.
-
Coupling Reaction: The coupling reaction occurs rapidly within the microreactor, leading to the formation of Pigment Yellow 14 as a precipitate.
-
Product Collection and Purification: The resulting pigment suspension is collected from the reactor outlet. The pigment is then filtered, washed with deionized water to remove any unreacted starting materials and salts, and dried to obtain the final product.
Characterization Methods
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the synthesized pigment.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the pigment.
-
UV-Vis Spectroscopy: To record the absorption spectrum of the pigment dissolved in a suitable solvent (e.g., DMF or DMSO) to observe the characteristic absorption bands of the tautomeric forms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule and to provide evidence for the keto-hydrazone structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information and confirm the predominant tautomeric form in solution.
Conclusion
Pigment Yellow 14 is a commercially significant diarylide pigment whose chemical structure is best described as a keto-hydrazone tautomer in its solid, crystalline form. This structural feature is key to its stability and color properties. The synthesis of Pigment Yellow 14 can be efficiently achieved using modern continuous-flow microreactor technology, which offers superior control over the reaction process. A thorough understanding of its tautomerism is essential for researchers and scientists working on the development of new colorants and materials, as well as for professionals in fields where the stability and chemical properties of such pigments are of paramount importance. Further research focusing on the detailed spectroscopic characterization and the quantification of the tautomeric equilibrium in different environments would provide deeper insights into the fundamental chemistry of this important class of pigments.
References
- 1. PIGMENT YELLOW 14 - Ataman Kimya [atamanchemicals.com]
- 2. C.I. Pigment Yellow 14 | C34H30Cl2N6O4 | CID 93006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pigment Yellow 14 CAS#: 5468-75-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
